molecular formula C14H19FN2O B7460754 N-(2-fluorophenyl)azocane-1-carboxamide

N-(2-fluorophenyl)azocane-1-carboxamide

Cat. No.: B7460754
M. Wt: 250.31 g/mol
InChI Key: ZYDKFYOOHIXNCB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)azocane-1-carboxamide is a synthetic organic compound characterized by an azocane (an 8-membered nitrogen-containing heterocycle) backbone linked via a carboxamide group to a 2-fluorophenyl moiety. The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and binding affinity to biological targets, a common strategy in medicinal chemistry.

Properties

IUPAC Name

N-(2-fluorophenyl)azocane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c15-12-8-4-5-9-13(12)16-14(18)17-10-6-2-1-3-7-11-17/h4-5,8-9H,1-3,6-7,10-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDKFYOOHIXNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of N-(2-fluorophenyl)azocane-1-carboxamide include:

Compound Name Core Structure Modifications Source
N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7j) Thiophene-pyrazole backbone; 2-fluorophenyl group
N-{{{4-{2-chloro-4-(trifluoromethyl)phenoxy}-2-fluorophenyl}amino}carbonyl}-2,6-difluorobenzamide Chloro, trifluoromethyl, and difluoro substituents
1-[(4-fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide Indazole core; 4-fluorophenylmethyl group

Key Observations :

  • Fluorine Position : The ortho fluorine in the target compound contrasts with para-fluorinated analogs (e.g., 7c in ), which may alter steric and electronic interactions with biological targets .

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